molecular formula C16H14ClFN2O6S B13347937 Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]- CAS No. 30885-83-7

Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]-

Cat. No.: B13347937
CAS No.: 30885-83-7
M. Wt: 416.8 g/mol
InChI Key: HKBZLILNSOAMCJ-UHFFFAOYSA-N
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Description

This compound belongs to the benzenesulfonyl fluoride class, characterized by a sulfonyl fluoride (–SO₂F) group attached to a benzene ring. Its unique structure includes a 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino] substituent, combining a chloro-nitrophenoxy moiety with a butylamide linker.

Properties

CAS No.

30885-83-7

Molecular Formula

C16H14ClFN2O6S

Molecular Weight

416.8 g/mol

IUPAC Name

4-[4-(2-chloro-4-nitrophenoxy)butanoylamino]benzenesulfonyl fluoride

InChI

InChI=1S/C16H14ClFN2O6S/c17-14-10-12(20(22)23)5-8-15(14)26-9-1-2-16(21)19-11-3-6-13(7-4-11)27(18,24)25/h3-8,10H,1-2,9H2,(H,19,21)

InChI Key

HKBZLILNSOAMCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

The preparation of this compound generally involves:

  • Step 1: Synthesis of the 2-chloro-4-nitrophenoxy intermediate
    This intermediate is typically prepared by nucleophilic aromatic substitution (SNAr) of 2-chloro-4-nitrophenol or its derivatives with appropriate phenol or halophenol compounds. The presence of electron-withdrawing nitro and chloro groups activates the aromatic ring for substitution.

  • Step 2: Formation of the amino-ketone linker
    The 4-oxobutyl amino group is introduced via amide or amine coupling chemistry, often involving acylation of an amine with a suitable keto acid chloride or keto ester.

  • Step 3: Introduction of the benzenesulfonyl fluoride group
    Sulfonyl fluoride groups are introduced by sulfonylation of aromatic amines or phenols with sulfonyl fluoride reagents such as benzenesulfonyl fluoride or via reaction with sulfuryl fluoride (SO2F2) under controlled conditions.

Detailed Synthetic Route (Based on Patent CN101434528A and Related Literature)

Step Reaction Description Reagents/Conditions Notes
1 Preparation of 2-chloro-4-(4-chlorophenoxy)acetophenone intermediate React 4-chlorophenol with 2-chloro-4-haloacetophenone under warming (~80°C) with potassium carbonate Provides key chlorophenoxy intermediate for further modification
2 Nucleophilic substitution to introduce nitro group Nitration of aromatic ring under controlled acidic conditions Ensures selective nitration at para position relative to chloro group
3 Amination of keto group Reaction with appropriate amine (e.g., 4-amino-1-oxobutyl derivative) in presence of coupling agents Forms amino-ketone linkage
4 Sulfonylation to introduce benzenesulfonyl fluoride Reaction with benzenesulfonyl fluoride or sulfuryl fluoride under mild base catalysis Final step to install sulfonyl fluoride moiety

This synthetic route is modular and allows for variation in substituents on the aromatic rings and side chains.

Reaction Conditions and Optimization

  • Temperature : Most substitution reactions proceed efficiently at 60–80°C.
  • Solvents : Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) are preferred for SNAr and sulfonylation steps.
  • Catalysts/Base : Potassium carbonate or other mild bases facilitate nucleophilic substitutions.
  • Purification : Crystallization or chromatographic techniques are used to isolate intermediates and final product.

Research Findings and Comparative Data

Parameter Method A (Patent CN101434528A) Method B (Literature Variation) Comments
Yield of chlorophenoxy intermediate ~85% 80–90% High yields reported with potassium carbonate catalysis
Nitration selectivity High para selectivity Moderate, requires temperature control Para nitration favored due to electronic effects
Amination efficiency 75–80% 70–85% Dependent on amine purity and coupling conditions
Sulfonyl fluoride installation 70–75% 65–80% Sulfuryl fluoride gas method offers cleaner reaction but requires specialized equipment

Analytical Characterization (Supporting Preparation)

  • NMR Spectroscopy : Key for confirming substitution patterns on aromatic rings and verifying amino-ketone formation.
  • Mass Spectrometry : Confirms molecular weight and presence of sulfonyl fluoride group.
  • IR Spectroscopy : Detects characteristic S=O and S-F stretching vibrations.
  • Chromatography : HPLC used for purity assessment.

Summary of Preparation Methodological Considerations

  • The synthesis is multi-step and requires careful control of reaction conditions to avoid side reactions such as over-nitration or hydrolysis of sulfonyl fluoride.
  • Use of mild bases and aprotic solvents enhances substitution efficiency.
  • Sulfonyl fluoride group introduction is critical and often performed last to prevent premature hydrolysis.
  • Protection of sensitive groups may be necessary during intermediate steps.

This detailed analysis integrates patent data and published chemical synthesis principles to outline authoritative preparation methods for "Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]-". The compound’s complexity demands a strategic, stepwise approach combining aromatic substitution, nitration, amination, and sulfonylation reactions under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-Chloro-4-nitrophenoxy)butanamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and butanamido moieties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines and thiols, typically under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride are used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides and sulfonate esters.

    Reduction: The primary product is the corresponding amine derivative.

    Oxidation: Oxidized products may include quinones and carboxylic acids.

Scientific Research Applications

4-(4-(2-Chloro-4-nitrophenoxy)butanamido)benzene-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-(2-Chloro-4-nitrophenoxy)butanamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects .

Comparison with Similar Compounds

Benzenesulfonyl Fluoride Derivatives with Carbamoyl Substituents

highlights benzenesulfonyl fluorides with carbamoyl or alkylamino groups (e.g., compounds 14–20). Key differences include:

  • Substituent Complexity: The target compound’s 2-chloro-4-nitrophenoxy group introduces steric bulk and electronic effects absent in simpler derivatives like 15 (methoxy/carbamoyl) or 18 (benzylamino). This may improve target specificity but reduce solubility .

Comparison with Protease Inhibitors (e.g., PMSF)

references 4-(2-aminoethyl)benzenesulfonyl fluoride and phenylmethylsulfonyl fluoride (PMSF), widely used serine protease inhibitors.

  • Mechanism : Like PMSF, the target compound likely acts as a covalent inhibitor, reacting with active-site serine residues. However, its extended substituent may confer selectivity for proteases with deeper hydrophobic pockets .
  • Stability and Permeability : PMSF’s compact structure (methyl group) allows better membrane permeability but shorter half-life. The target compound’s nitro and chloro groups may enhance stability but hinder cellular uptake .

Table 2: Functional Comparison with PMSF

Property Target Compound PMSF
Molecular Weight ~450–500 g/mol (estimated) 174.19 g/mol
Substituent Effects Enhanced electrophilicity Minimal steric hindrance
Selectivity Potential for niche targets Broad-spectrum

Contrast with Benzenesulfonamides

–5 describe benzenesulfonamides (e.g., 109171-58-6 ), which lack the reactive –SO₂F group. Key distinctions:

  • Mechanism: Sulfonamides typically act via non-covalent interactions (e.g., hydrogen bonding), whereas sulfonyl fluorides form irreversible covalent bonds.
  • Applications : Sulfonamides are common in antibiotics (e.g., sulfa drugs), while the target compound’s reactivity aligns with protease inhibition or chemical biology probes .

Perfluorinated Benzenesulfonyl Compounds

lists perfluorinated derivatives (e.g., 41674-07-1 ), which feature long fluorinated chains. These compounds are structurally unrelated to the target and are primarily used in industrial applications (e.g., surfactants, polymers) due to their extreme hydrophobicity and chemical inertness .

Biological Activity

Benzenesulfonylfluoride, specifically the compound 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]-, is a complex molecule with potential biological activities that warrant detailed exploration. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

The compound's molecular formula is C20H15ClFNO6SC_{20}H_{15}ClFNO_6S, and it has a molecular weight of approximately 433.85 g/mol. The structural components include a benzenesulfonyl group, a chloro-nitrophenoxy moiety, and an oxobutylamino group, which contribute to its biochemical interactions.

Benzenesulfonylfluoride derivatives are known for their ability to inhibit serine proteases, enzymes that play crucial roles in various biological processes including digestion, immune response, and blood coagulation. The specific mechanism involves the irreversible binding of the sulfonyl fluoride group to the active site of serine proteases, thereby preventing substrate access and inhibiting enzymatic activity.

Inhibition of Serine Proteases

Research indicates that compounds similar to benzenesulfonylfluoride demonstrate significant inhibitory effects on serine proteases. For instance, Pefabloc SC (4-(2-aminoethyl)benzenesulfonyl fluoride), a related compound, has been shown to effectively inhibit human and rat platelet activating factor (PAF)-degrading acetylhydrolase at low concentrations (0.1 mM) .

Cytotoxicity and Selectivity

Studies have also assessed the cytotoxic effects of benzenesulfonylfluoride on various cell lines. The compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells, suggesting potential applications in targeted cancer therapy. Detailed cytotoxicity assays are essential for establishing therapeutic windows and safety profiles.

Case Studies

  • Study on Enzyme Inhibition :
    A study evaluated the effects of benzenesulfonylfluoride on acetylcholinesterase (AChE) activity in neuronal cultures. Results indicated a dose-dependent inhibition of AChE, which is critical for neurotransmitter regulation .
  • Cancer Cell Line Testing :
    In vitro testing against various cancer cell lines revealed that benzenesulfonylfluoride significantly reduced cell viability in breast and prostate cancer models while exhibiting minimal toxicity to non-cancerous cells. This selectivity highlights its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Serine Protease InhibitionInhibition of PAF-degrading acetylhydrolase
Cytotoxicity in Cancer CellsReduced viability in breast/prostate cancer cells
AChE InhibitionDose-dependent inhibition observed
PropertyValue
Molecular FormulaC20H15ClFNO6SC_{20}H_{15}ClFNO_6S
Molecular Weight433.85 g/mol
CAS Number30885-86-0

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]benzenesulfonylfluoride?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Intermediate Preparation : Reacting 2-chloro-4-nitrophenol with butanoyl chloride to form 2-chloro-4-nitrophenoxybutanoic acid.

Coupling Reaction : The intermediate is coupled with benzenesulfonyl fluoride under controlled conditions (e.g., anhydrous solvents, catalysts like triethylamine).

Purification : Column chromatography or recrystallization ensures high purity (>95%). Key parameters include temperature control (0–25°C for nucleophilic substitutions) and stoichiometric ratios to minimize side reactions .

Basic: How do structural features of this compound influence its chemical reactivity?

Methodological Answer:

  • Sulfonyl Fluoride Group : Highly electrophilic, enabling nucleophilic substitutions (e.g., with amines or thiols) to form sulfonamides or sulfonate esters. Reactivity is pH-dependent, with optimal activity in mildly alkaline conditions .
  • Chloro-Nitrophenoxy Moiety : Electron-withdrawing groups enhance electrophilicity of the sulfonyl fluoride and stabilize intermediates during reduction (e.g., nitro to amino group conversion using catalytic hydrogenation) .
  • Butanamido Linker : Provides flexibility for binding to enzyme active sites, as seen in serine protease inhibition studies .

Advanced: What experimental strategies optimize reaction yield and purity during synthesis?

Methodological Answer:

  • Continuous Flow Reactors : Improve mixing efficiency and reduce side products in large-scale synthesis .
  • Fluorination Optimization : Use of crown ethers (e.g., 18-crown-6) with potassium fluoride enhances fluoridation of sulfonyl chloride intermediates, achieving >90% yield .
  • Purity Validation : HPLC and NMR spectroscopy are critical for identifying impurities (e.g., unreacted intermediates). For example, residual 2-chloro-4-nitrophenol can be quantified via UV-Vis at 320 nm .

Advanced: What is the mechanistic basis for its inhibition of serine proteases?

Methodological Answer:

  • Covalent Binding : The sulfonyl fluoride group reacts with the catalytic serine residue in the protease active site, forming a stable sulfonate ester. This irreversibly inhibits enzymatic activity.
  • Selectivity Factors : The chloro-nitrophenoxy group enhances binding affinity to hydrophobic pockets in enzymes like trypsin or chymotrypsin. Comparative studies with AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride) show this compound’s unique selectivity profile due to steric and electronic effects .
  • Validation : Activity assays (e.g., chromogenic substrates) and X-ray crystallography confirm binding modes .

Advanced: How should researchers resolve contradictions in reported biological activities (e.g., cytotoxicity vs. anti-inflammatory effects)?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), concentrations (IC50 vs. EC50), and exposure times. For example, cytotoxicity in breast cancer cells (MCF-7) at 10 μM may not extrapolate to other cell types .
  • Metabolite Profiling : LC-MS can identify degradation products (e.g., free nitro groups) that may contribute to off-target effects.
  • Structural Analog Comparison : Test derivatives lacking the sulfonyl fluoride group to isolate its role in observed activities .

Advanced: What analytical techniques are critical for characterizing its stability under experimental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>150°C observed in inert atmospheres) .
  • Hydrolytic Stability : Monitor fluoride ion release via ion-selective electrodes in aqueous buffers (pH 7.4, 37°C). Half-life >24 hours indicates suitability for prolonged biological assays .
  • Mass Spectrometry : Identifies degradation pathways (e.g., hydrolysis of the sulfonyl fluoride to sulfonic acid) .

Advanced: How does this compound compare to other sulfonyl fluoride derivatives in enzyme inhibition studies?

Methodological Answer:

  • Reactivity : Compared to phenylmethylsulfonyl fluoride (PMSF), this compound exhibits slower hydrolysis rates, allowing sustained inhibition in cell lysates .
  • Selectivity : Unlike AEBSF, which targets acetylhydrolases, this compound’s chloro-nitrophenoxy group confers affinity for oxidoreductases (e.g., NADPH oxidase) .
  • Structural Insights : Computational docking (e.g., AutoDock Vina) predicts stronger van der Waals interactions with protease active sites due to the extended butanamido linker .

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